Cas no 91414-09-4 (Cholan-24-oic acid,3,7-dihydroxy-7-methyl-, (3a,5b,7b)- (9CI))

Cholan-24-oic acid,3,7-dihydroxy-7-methyl-, (3a,5b,7b)- (9CI) structure
91414-09-4 structure
Product Name:Cholan-24-oic acid,3,7-dihydroxy-7-methyl-, (3a,5b,7b)- (9CI)
Numero CAS:91414-09-4
MF:C25H42O4
MW:406.598588466644
CID:806658
PubChem ID:146328
Update Time:2025-04-19

Cholan-24-oic acid,3,7-dihydroxy-7-methyl-, (3a,5b,7b)- (9CI) Proprietà chimiche e fisiche

Nomi e identificatori

    • Cholan-24-oic acid,3,7-dihydroxy-7-methyl-, (3a,5b,7b)- (9CI)
    • (4R)-4-[(3R,5S,7R,8S,9S,10R,13R,14S,17R)-3,7-dihydroxy-7,10,13-trimeth yl-1,2,3,4,5,6,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenan thren-17-yl]pentanoic acid
    • 3,7-DMC
    • 7-Mecdc
    • 91414-09-4
    • 7-Methylchenodeoxycholic acid
    • SCHEMBL592433
    • (4R)-4-[(3R,5S,7R,8R,9S,10S,13R,14S,17R)-3,7-dihydroxy-7,10,13-trimethyl-1,2,3,4,5,6,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]pentanoic acid
    • 3,7-Dihydroxy-7-methylcholan-24-oic acid
    • Cholan-24-oic acid, 3,7-dihydroxy-7-methyl-, (3alpha,5beta,7beta)-
    • 7-Meudc
    • 7-Methylursodeoxycholic acid
    • 3alpha,7beta-Dihydroxy-7alpha-methyl-5beta-cholanoic acid
    • 3alpha,7alpha-Dihydroxy-7beta-methyl-5beta-cholanoic acid
    • DTXSID40919763
    • 3,7-Dihydroxy-7-methylcholanoic acid
    • Inchi: 1S/C25H42O4/c1-15(5-8-21(27)28)18-6-7-19-22-20(10-12-24(18,19)3)23(2)11-9-17(26)13-16(23)14-25(22,4)29/h15-20,22,26,29H,5-14H2,1-4H3,(H,27,28)/t15-,16+,17-,18-,19+,20+,22+,23+,24-,25-/m1/s1
    • Chiave InChI: AWOYSFVQDVPMBW-RSXMVHONSA-N
    • Sorrisi: O[C@]1(C)C[C@@H]2C[C@@H](CC[C@]2(C)[C@H]2CC[C@]3(C)[C@@H]([C@H](C)CCC(=O)O)CC[C@H]3[C@@H]21)O

Proprietà calcolate

  • Massa esatta: 406.308
  • Massa monoisotopica: 406.308
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 3
  • Conta accettatore di obbligazioni idrogeno: 4
  • Conta atomi pesanti: 29
  • Conta legami ruotabili: 4
  • Complessità: 649
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 10
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • XLogP3: 5.1
  • Superficie polare topologica: 77.8Ų

Proprietà sperimentali

  • Densità: 1.11
  • Punto di ebollizione: 548.2°Cat760mmHg
  • Punto di infiammabilità: 299.4°C
  • Indice di rifrazione: 1.536
Fornitori consigliati
Xiamen PinR Bio-tech Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Xiamen PinR Bio-tech Co., Ltd.
Jinan Hanyu Chemical Co.,Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Jinan Hanyu Chemical Co.,Ltd.
Zhangzhou Sinobioway Peptide Co.,Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Zhangzhou Sinobioway Peptide Co.,Ltd.
ASIACHEM I&E (JIANGSU) CO., LTD
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
ASIACHEM I&E (JIANGSU) CO., LTD
Shandong Feiyang Chemical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shandong Feiyang Chemical Co., Ltd